

Application Note: Protocol for Antibody Conjugation with AF 568 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AF 568 DBCO	
Cat. No.:	B12363973	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of an Alexa Fluor™ 568 (AF 568) equivalent dye functionalized with Dibenzocyclooctyne (DBCO) to an antibody of interest. The procedure utilizes a two-step process: first, the introduction of azide functional groups onto the antibody, followed by a copper-free click chemistry reaction with the DBCO-activated fluorescent dye.[1][2] This Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction, ensuring high specificity and stability of the final conjugate with minimal side reactions.[1][3][4] The resulting fluorescently labeled antibody is suitable for a wide range of applications, including flow cytometry, fluorescence microscopy, and western blotting.

Principle of the Reaction

The conjugation process is based on the highly efficient and specific reaction between a strained alkyne (DBCO) and an azide (N₃).

- Antibody Modification: Primary amines (e.g., on lysine residues) on the antibody are reacted with an NHS-ester crosslinker containing an azide group (e.g., Azide-PEG4-NHS). This step introduces the necessary azide functionality onto the antibody.[5]
- Copper-Free Click Chemistry: The azide-modified antibody is then mixed with the AF 568
 DBCO reagent. The strained ring of the DBCO group readily and covalently reacts with the

azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst. [1][6]

Experimental Protocol

This protocol is divided into four main stages: Antibody Preparation & Azide Modification, Conjugation Reaction, Purification, and Characterization.

Stage 1: Antibody Preparation and Azide Modification

Materials:

- Antibody of interest (IgG)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Reaction Buffer: Amine-free buffer such as PBS, pH 8.0-8.5
- Azide-PEG4-NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

- Buffer Exchange: The antibody must be in an amine-free buffer like PBS. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS (pH 7.4).[7] Remove any protein stabilizers like BSA or gelatin.[1]
- Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in Reaction Buffer (PBS, pH 8.0-8.5) for optimal labeling.[5][7]
- Prepare Azide Linker: Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.
- Modification Reaction: Add a 10-fold molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution.[5] For example, for 1 nmol of a 150 kDa IgG, add 1 μ L of the 10 mM

azide linker stock.

- Incubation: Incubate the reaction for 60 minutes at room temperature with gentle agitation.[5]
- Removal of Excess Linker: Purify the azide-modified antibody from the excess, unreacted azide linker using a desalting spin column according to the manufacturer's instructions.

Stage 2: AF 568 DBCO Conjugation Reaction

Materials:

- Azide-modified antibody (from Stage 1)
- AF 568 DBCO
- Anhydrous DMSO

Procedure:

- Prepare AF 568 DBCO Stock: Prepare a 10 mM stock solution of AF 568 DBCO in anhydrous DMSO.[1] This solution can be stored at -20°C for 2-3 months.[1]
- Conjugation Reaction: Add a 2 to 4-fold molar excess of AF 568 DBCO to the azide-modified antibody.[1] The final DMSO concentration in the reaction mixture should ideally be below 20%.
- Incubation: Incubate the reaction overnight at 4°C with gentle mixing, protected from light.[1] Alternatively, incubate for 1-2 hours at room temperature.

Stage 3: Purification of the Antibody-Dye Conjugate

Materials:

- Conjugation reaction mixture (from Stage 2)
- Desalting spin columns or Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[7]
- Storage Buffer (e.g., PBS, pH 7.4, with 0.02% sodium azide)

Procedure:

- Purification: It is critical to remove the unconjugated **AF 568 DBCO** dye from the final conjugate.[8][9] This is achieved using a desalting spin column or by performing size-exclusion chromatography.[7]
- Collection: Collect the fractions containing the labeled antibody, which will be visible as a colored band that elutes first. The free dye will elute later.
- Storage: Store the purified antibody conjugate at 4°C in a storage buffer, protected from light.
 For long-term storage, consider adding a cryoprotectant like 50% glycerol and storing at -20°C.[10]

Stage 4: Characterization (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, must be determined to ensure optimal and reproducible performance.[8] A DOL between 2 and 10 is typically ideal for antibodies.[8][11]

Procedure:

- Absorbance Measurement: Dilute the purified conjugate in PBS and measure its absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for AF 568, which is ~579 nm (A_{max}).[8]
 [12]
- DOL Calculation: Use the following formula to calculate the DOL:

Protein Concentration (M) = $[A_{280} - (A_{max} \times CF_{280})] / \epsilon$ protein

Dye Concentration (M) = A_{max} / ϵ_{dye}

DOL = Dye Concentration / Protein Concentration

Where:

ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹)[8]

- ϵ _dye: Molar extinction coefficient of AF 568 at its A_{max} (~92,000 M⁻¹cm⁻¹)
- \circ CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_{max} of dye). For AF 568, this is typically ~0.35.

Data Presentation: Key Reaction Parameters

The following table summarizes the recommended quantitative parameters for the conjugation protocol.

Parameter	Recommended Value	Notes
Antibody Purity	>95%	Free of stabilizers like BSA or gelatin.[1]
Antibody Buffer	Amine-free (e.g., PBS)	Buffers like Tris or glycine will interfere with azide modification.[7]
Antibody Concentration	2 - 10 mg/mL	Lower concentrations can reduce labeling efficiency.[7]
Azide Linker Molar Excess	10x over antibody	Ensures efficient introduction of azide groups.[5]
AF 568 DBCO Molar Excess	2x - 4x over antibody	Higher ratios can be tested but may lead to over-labeling and quenching.[1][9]
Modification Reaction Time	60 minutes at Room Temp	For Azide-PEG-NHS ester reaction.[5]
Conjugation Reaction Time	Overnight at 4°C or 1-2h at RT	Protect from light to prevent photobleaching.[1]
Purification Method	Desalting/SEC Columns	Essential for removing unconjugated free dye.[8][9]
Optimal DOL	2 - 10	High DOL (>10) can cause fluorescence quenching and reduce antibody activity.[8][11]

Workflow Visualization

The following diagram illustrates the complete workflow for the **AF 568 DBCO** antibody conjugation process.

Click to download full resolution via product page

Caption: Workflow for AF 568 DBCO conjugation to antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific JP [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bocsci.com [bocsci.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. dianabiotech.com [dianabiotech.com]
- To cite this document: BenchChem. [Application Note: Protocol for Antibody Conjugation with AF 568 DBCO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363973#af-568-dbco-conjugation-to-antibodies-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com